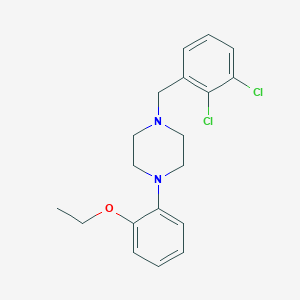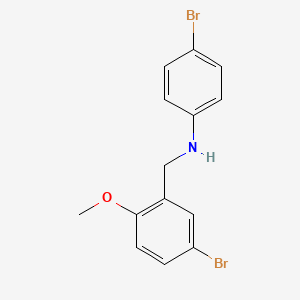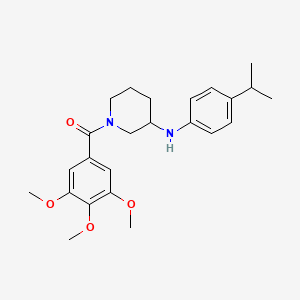
N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as MTQA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTQA belongs to the family of quinolinecarboxamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to possess antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide is its relatively low toxicity, making it a safer alternative to other anti-inflammatory drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide. One potential area of exploration is its potential as a therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Further studies are also needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
合成方法
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide involves the condensation of 2-amino-5-methylphenol with 2-thiophenecarboxaldehyde, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then subjected to methylation to yield this compound.
科学研究应用
N-(2-methoxy-5-methylphenyl)-2-(2-thienyl)-4-quinolinecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-9-10-20(26-2)18(12-14)24-22(25)16-13-19(21-8-5-11-27-21)23-17-7-4-3-6-15(16)17/h3-13H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVMOWPQBGMEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362337 |
Source


|
| Record name | ZINC01217719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6107-39-7 |
Source


|
| Record name | ZINC01217719 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanamine](/img/structure/B6097213.png)
![5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6097225.png)
![2-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6097228.png)


![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-4-chlorobenzamide](/img/structure/B6097242.png)


![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6097262.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6097275.png)
![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6097285.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6097300.png)
![3-(4-chlorophenyl)-5-(2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6097311.png)
